8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1239728-32-5
VCID: VC2823350
InChI: InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
SMILES: C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Molecular Formula: C14H8ClN5O2
Molecular Weight: 313.7 g/mol

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS No.: 1239728-32-5

Cat. No.: VC2823350

Molecular Formula: C14H8ClN5O2

Molecular Weight: 313.7 g/mol

* For research use only. Not for human or veterinary use.

8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 1239728-32-5

Specification

CAS No. 1239728-32-5
Molecular Formula C14H8ClN5O2
Molecular Weight 313.7 g/mol
IUPAC Name 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
Standard InChI Key COFUAXAFCGYALP-UHFFFAOYSA-N
SMILES C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Introduction

Chemical Properties and Identification

Basic Identification Data

The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one is uniquely identified through various chemical registries and nomenclature systems. It possesses a distinct chemical identity that allows researchers to reference and catalog it appropriately within chemical databases and research literature.

ParameterInformation
CAS Number1239728-32-5
Molecular FormulaC14H8ClN5O2
Molecular Weight313.7 g/mol
IUPAC Name8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H- triazolo[4,3-a]pyridin-3-one
PubChem Compound ID49814119

The compound is registered with a unique CAS (Chemical Abstracts Service) number of 1239728-32-5, which serves as its primary identifier in chemical databases worldwide. Its molecular formula C14H8ClN5O2 indicates a structure containing 14 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 5 nitrogen atoms, and 2 oxygen atoms, with a calculated molecular weight of 313.7 g/mol.

Structural Characteristics

The structural composition of 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one involves multiple heterocyclic components that create its unique molecular architecture.

Structural ParameterDetails
Standard InChIInChI=1S/C14H8ClN5O2/c15-9-5-3-8(4-6-9)11-16-13(22-19-11)10-2-1-7-20-12(10)17-18-14(20)21/h1-7H,(H,18,21)
Standard InChIKeyCOFUAXAFCGYALP-UHFFFAOYSA-N
Canonical SMILESC1=CN2C(=NNC2=O)C(=C1)C3=NC(=NO3)C4=CC=C(C=C4)Cl

The compound features several key structural elements:

  • A triazolo[4,3-a]pyridine core structure with a ketone group at position 3

  • A 1,2,4-oxadiazole ring at position 8 of the triazolopyridine system

  • A 4-chlorophenyl substituent attached to position 3 of the oxadiazole ring

The structure contains multiple nitrogen-containing heterocycles, which are often associated with biological activity in medicinal chemistry research. These structural features provide potential hydrogen bond acceptors and donors that may interact with biological targets.

Synthesis Methodologies

Contemporary Synthetic Methods

Recent advancements in heterocyclic chemistry have introduced more efficient methods for synthesizing triazolopyridine derivatives. A notable example is the microwave-mediated, catalyst-free synthesis approach developed for 1,2,4-triazolo[1,5-a]pyridines, which represents an eco-friendly method that could potentially be adapted for the synthesis of our target compound .

This method utilizes enaminonitriles and benzohydrazides as starting materials and proceeds through a tandem reaction mechanism:

  • Initial transamidation

  • Nucleophilic addition with nitrile

  • Subsequent condensation to yield the target compounds

While this specific methodology was developed for the 1,2,4-triazolo[1,5-a]pyridine isomer rather than the [4,3-a] configuration in our target compound, the principles may be applicable with appropriate modifications to the starting materials.

Synthesis Conditions and Considerations

The synthesis of complex heterocycles like 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one requires careful consideration of reaction conditions:

ParameterTypical Conditions
Reaction SolventsEthanol, acetic acid, toluene, DMF
Temperature ControlOften requires precise temperature management
Reaction TimeVariable depending on methodology
CatalysisMay utilize copper compounds or proceed via catalyst-free conditions
PurificationColumn chromatography, recrystallization

For the oxadiazole portion of the molecule, common synthetic approaches involve the cyclization of acylhydrazide derivatives with carboxylic acids or nitriles under dehydrating conditions. The incorporation of the 4-chlorophenyl group typically occurs earlier in the synthetic sequence, using appropriately substituted starting materials.

Research Applications

Current Research Status

The compound 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one is currently designated for research use only, with explicit restrictions against human or veterinary applications. This classification indicates its present status as a chemical tool for laboratory investigations rather than a developed therapeutic agent.

Research on this specific compound appears to be in preliminary stages, focusing on synthesis, characterization, and evaluation of basic properties. The compound may serve as:

  • A chemical probe for investigating biological systems

  • An intermediate in the synthesis of more complex molecules

  • A standard for analytical methods development

  • A candidate for structure-activity relationship studies

Analytical Considerations

For researchers working with 8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl] triazolo[4,3-a]pyridin-3(2H)-one, analytical methods are essential for confirming identity and purity. The compound can be characterized using:

Analytical TechniqueApplication
NMR SpectroscopyStructure confirmation, purity assessment
Mass SpectrometryMolecular weight verification, fragmentation pattern analysis
HPLCPurity determination, separation from synthetic byproducts
IR SpectroscopyFunctional group identification
X-ray CrystallographyAbsolute structural confirmation if crystalline

These analytical methods provide comprehensive characterization of the compound's structural and physical properties, ensuring the reliability of research findings.

Future Research Directions

Synthetic Opportunities

The synthesis of this compound could potentially benefit from emerging methodologies such as the microwave-mediated, catalyst-free approach described for 1,2,4-triazolo[1,5-a]pyridines . Adapting such eco-friendly synthetic methods could offer advantages including:

  • Reduced reaction times

  • Elimination of potentially toxic catalysts

  • Improved yields

  • Enhanced functional group tolerance

  • Scalability for larger-scale production

Exploring alternative synthetic routes could make this compound more accessible for research purposes and facilitate the development of structural analogs for comparative studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator